molecular formula C20H25NO6S2 B044489 Mnmaao CAS No. 118715-08-5

Mnmaao

Cat. No. B044489
M. Wt: 439.5 g/mol
InChI Key: SAIJXSOJTCLAFJ-QGRWZNMESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mnmaao, also known as 2-methyl-5-nitroimidazole-1-yl-acetic acid, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Mnmaao is a synthetic derivative of metronidazole, a commonly used antibiotic that is effective against anaerobic bacteria and protozoa. However, Mnmaao has been found to have unique properties that make it a promising candidate for various scientific research applications.

Mechanism Of Action

The mechanism of action of Mnmaao is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of DNA damage in target cells. Mnmaao has also been shown to inhibit various enzymes and pathways involved in cell signaling and metabolism, which may contribute to its therapeutic effects.

Biochemical And Physiological Effects

Mnmaao has been found to have various biochemical and physiological effects on target cells and organisms. These include the activation of cellular stress responses, the modulation of immune function, and the alteration of gene expression profiles. Mnmaao has also been shown to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Mnmaao in lab experiments is its broad-spectrum activity against various bacteria and protozoa, including drug-resistant strains. Mnmaao also has low toxicity and good pharmacokinetic properties, which make it a safe and effective compound for in vitro and in vivo studies. However, one of the limitations of using Mnmaao is its relatively low solubility in water, which may affect its bioavailability and efficacy in certain experimental settings.

Future Directions

There are several future directions for the scientific research on Mnmaao. One area of interest is the development of Mnmaao-based therapies for various diseases, including cancer, infectious diseases, and neurodegenerative disorders. Another area of interest is the elucidation of the mechanism of action of Mnmaao, which may provide insights into its therapeutic potential and help to optimize its use in clinical settings. Additionally, further studies are needed to investigate the safety and efficacy of Mnmaao in humans, as well as its potential interactions with other drugs and therapies.

Synthesis Methods

Mnmaao can be synthesized through a multi-step process that involves the reaction of Mnmaaoitroimidazole with acetic anhydride in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

Mnmaao has been studied extensively for its potential therapeutic applications in various fields such as oncology, infectious diseases, and neurology. In oncology, Mnmaao has been shown to have anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. In infectious diseases, Mnmaao has been found to be effective against a wide range of bacteria and protozoa, including drug-resistant strains. In neurology, Mnmaao has been studied for its neuroprotective and anti-inflammatory properties, which may be useful in the treatment of neurodegenerative diseases.

properties

CAS RN

118715-08-5

Product Name

Mnmaao

Molecular Formula

C20H25NO6S2

Molecular Weight

439.5 g/mol

IUPAC Name

[8-(methyldisulfanyl)naphthalen-1-yl]methyl (2S,4R,5R,6R)-6-[(1R)-2-amino-1-hydroxyethyl]-4,5-dihydroxyoxane-2-carboxylate

InChI

InChI=1S/C20H25NO6S2/c1-28-29-16-7-3-5-11-4-2-6-12(17(11)16)10-26-20(25)15-8-13(22)18(24)19(27-15)14(23)9-21/h2-7,13-15,18-19,22-24H,8-10,21H2,1H3/t13-,14-,15+,18-,19-/m1/s1

InChI Key

SAIJXSOJTCLAFJ-QGRWZNMESA-N

Isomeric SMILES

CSSC1=CC=CC2=C1C(=CC=C2)COC(=O)[C@@H]3C[C@H]([C@H]([C@H](O3)[C@@H](CN)O)O)O

SMILES

CSSC1=CC=CC2=C1C(=CC=C2)COC(=O)C3CC(C(C(O3)C(CN)O)O)O

Canonical SMILES

CSSC1=CC=CC2=C1C(=CC=C2)COC(=O)C3CC(C(C(O3)C(CN)O)O)O

synonyms

(8-(methyldithio)-1-naphthyl)methyl-8-amino-2,6-anhydro-3,8-dideoxyoctonate
(9-(methyldithio)-1-naphthyl)methyl-8-amino-2,6-anhydro-3,8-dideoxy-D-glycero-D-talo-octonate
MNMAAO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.